Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate
Description
Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is a benzoate ester derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position of the aromatic ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its dual functionality .
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 3-bromo-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-9-5-10(12(17)19-4)7-11(15)6-9/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
KWPINJOXOQPCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The Boc-protected amino group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Deprotection: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is utilized in various scientific research applications:
Biology: Used in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its use and the context of its applicationThe Boc-protected amino group provides a handle for further functionalization, while the bromine atom allows for selective substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituent types, positions, and molecular properties. Key comparisons include:
Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate
- Molecular Formula: C₁₁H₁₂BrNO₄S
- Molecular Weight : 334.20
- Substituents : Bromine (3-position), cyclopropanesulfonamido (5-position).
- The absence of a Boc group simplifies deprotection steps but limits amine-directed reactivity .
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate (QV-0435)
- Molecular Formula: C₁₄H₁₈NO₄
- Molecular Weight : 264.30
- Substituents: Boc-protected methylamino group (3-position).
- Key Features: The methylamino-Boc group at the 3-position reduces steric hindrance compared to the 5-position aminomethyl-Boc in the target compound. The absence of bromine limits its utility in cross-coupling reactions .
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate (QM-3802)
- Molecular Formula: C₁₄H₁₈NO₄
- Molecular Weight : 264.30
- Substituents: Boc-protected methylamino group (4-position).
- Like QV-0435, it lacks bromine, limiting its role in metal-catalyzed reactions .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
- Molecular Formula : C₉H₅BrClF₃O₃
- Molecular Weight : 358.49
- Substituents : Bromine (3-position), chlorine (2-position), trifluoromethoxy (5-position).
- Key Features : The trifluoromethoxy group enhances lipophilicity, while multiple halogens (Br, Cl) enable sequential functionalization. However, the lack of a Boc-amine limits its use in amine-protection strategies .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇BrNO₄ | 358.20 | Br (3), Boc-aminomethyl (5) | Dual functionality: Bromine for coupling, Boc for amine protection. |
| Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate | C₁₁H₁₂BrNO₄S | 334.20 | Br (3), cyclopropanesulfonamido (5) | Polar sulfonamide group; no Boc protection. |
| QV-0435 | C₁₄H₁₈NO₄ | 264.30 | Boc-methylamino (3) | 3-position substitution; lacks bromine. |
| QM-3802 | C₁₄H₁₈NO₄ | 264.30 | Boc-methylamino (4) | Para-substitution; electronic effects differ. |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | C₉H₅BrClF₃O₃ | 358.49 | Br (3), Cl (2), OCF₃ (5) | Multi-halogenated; high lipophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
